molecular formula C13H16ClNO2 B6179672 tert-butyl 1-(6-chloropyridin-3-yl)cyclopropane-1-carboxylate CAS No. 2624134-51-4

tert-butyl 1-(6-chloropyridin-3-yl)cyclopropane-1-carboxylate

Cat. No.: B6179672
CAS No.: 2624134-51-4
M. Wt: 253.7
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Description

tert-butyl 1-(6-chloropyridin-3-yl)cyclopropane-1-carboxylate: is an organic compound that features a cyclopropane ring substituted with a tert-butyl ester and a chloropyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-(6-chloropyridin-3-yl)cyclopropane-1-carboxylate typically involves the cyclopropanation of a suitable precursor, such as a chloropyridine derivative, followed by esterification with tert-butyl alcohol. The reaction conditions often require the use of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the cyclopropanation reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-butyl 1-(6-chloropyridin-3-yl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 1-(6-chloropyridin-3-yl)cyclopropane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology: In biological research, this compound can be used as a probe to study the interactions of cyclopropane-containing molecules with biological targets. It may also serve as a precursor for the synthesis of bioactive molecules .

Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the chloropyridinyl group can enhance the compound’s binding affinity to certain biological targets, making it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and agrochemicals .

Mechanism of Action

The mechanism of action of tert-butyl 1-(6-chloropyridin-3-yl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The chloropyridinyl group can bind to enzymes or receptors, modulating their activity. The cyclopropane ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its overall efficacy.

Comparison with Similar Compounds

Uniqueness: tert-butyl 1-(6-chloropyridin-3-yl)cyclopropane-1-carboxylate is unique due to its cyclopropane ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds, potentially leading to unique reactivity and applications.

Properties

CAS No.

2624134-51-4

Molecular Formula

C13H16ClNO2

Molecular Weight

253.7

Purity

95

Origin of Product

United States

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